molecular formula C24H31N3O3 B11483741 N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide

N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide

Cat. No.: B11483741
M. Wt: 409.5 g/mol
InChI Key: WMXROLBESRRKFG-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of a benzodiazole ring, a methoxyphenoxy group, and a dimethylpropanamide moiety. It is often studied for its potential therapeutic effects, particularly in the treatment of chronic conditions such as angina.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves multiple steps. One common method includes the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperazine to yield 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol. The final step involves the condensation of this intermediate with 2,6-dimethylaniline and chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets in the body. It is known to inhibit the late sodium current (INaL) in cardiac cells, which helps to reduce calcium overload and improve myocardial function. This action is particularly beneficial in conditions like chronic angina, where it helps to alleviate symptoms by improving oxygen supply to the heart .

Comparison with Similar Compounds

Similar Compounds

    Ranolazine: Chemically similar and used for treating chronic angina.

    Lidocaine: Shares some structural features and is used as a local anesthetic.

    Mexiletine: Another antiarrhythmic agent with a similar mechanism of action.

Uniqueness

N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to selectively inhibit the late sodium current without significantly affecting heart rate or blood pressure makes it a valuable therapeutic agent .

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C24H31N3O3/c1-24(2,3)23(28)25-15-14-22-26-18-10-5-6-11-19(18)27(22)16-9-17-30-21-13-8-7-12-20(21)29-4/h5-8,10-13H,9,14-17H2,1-4H3,(H,25,28)

InChI Key

WMXROLBESRRKFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC

Origin of Product

United States

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